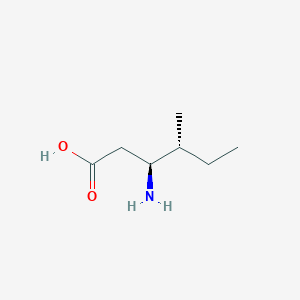

(3S,4R)-3-Amino-4-methylhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-amino-4-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEDYGILOIBOTL-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,4r 3 Amino 4 Methylhexanoic Acid

Stereoselective and Stereospecific Synthesis Approaches

Stereoselective and stereospecific strategies are paramount in constructing the precise (3S,4R) configuration of 3-Amino-4-methylhexanoic acid. These approaches employ various techniques, including the use of chiral auxiliaries, asymmetric catalysts, and enzymes, to guide the stereochemical outcome of the reactions.

Chiral auxiliary-mediated synthesis is a robust method for introducing chirality into a molecule. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy adaptable for the synthesis of β-amino acids involves the use of chiral oxazolidinones. For instance, in the synthesis of a structurally similar β-amino acid with three contiguous chiral centers, a chiral oxazolidinone was used to direct a stereoselective 1,4-conjugate addition of a methyl group. sci-hub.st This was followed by a stereoselective protonation to establish the required stereocenters. sci-hub.st After the key stereochemical-defining steps, the chiral auxiliary is typically removed through hydrolysis to yield the desired chiral carboxylic acid. sci-hub.st This type of methodology offers a viable pathway to the (3S,4R) stereochemistry of 3-Amino-4-methylhexanoic acid by carefully selecting the appropriate starting materials and reaction sequence.

Table 1: Example of a Chiral Auxiliary Approach for a Complex β-Amino Acid

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Acylation | N-acyl-oxazolidinone | Attachment of chiral auxiliary |

| 2 | Conjugate Addition | Organocuprate | Stereoselective formation of a C-C bond |

| 3 | Protonation | Acid | Stereoselective quenching of enolate |

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Both organocatalysis and metal-based catalysis have been effectively employed for the synthesis of various chiral amino acids. researchgate.net

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. researchgate.net This field has grown rapidly, providing metal-free alternatives that are often less sensitive to air and moisture. researchgate.net For the synthesis of chiral β-amino acids, organocatalytic methods such as biomimetic transamination can be utilized. For example, the DBU-catalyzed asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid involves an enantioselective 1,3-proton shift catalyzed by the organic base. researchgate.net This type of strategy could be adapted to establish the C3 amino-bearing stereocenter of (3S,4R)-3-Amino-4-methylhexanoic acid.

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis. Chiral ligands are used to coordinate with a metal center, creating a chiral catalytic environment that can effectively discriminate between enantiotopic faces, groups, or positions of a prochiral substrate.

A prominent example is the use of chiral Ni(II) complexes for the asymmetric synthesis of α-amino acids, a methodology that can be extended to β-amino acids. nih.gov In this system, a Schiff base is formed between glycine (B1666218) (or a β-alanine equivalent) and a recyclable chiral tridentate ligand, which then coordinates to a Ni(II) ion. nih.govmdpi.com The resulting square-planar complex activates the α-carbon, allowing for stereoselective alkylation. nih.gov The chiral ligand shields one face of the complex, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. mdpi.com After the alkylation step, the complex is disassembled under acidic conditions to release the desired amino acid and recover the chiral ligand. nih.govmdpi.com

Table 2: General Scheme for Ni(II)-Complex Mediated Amino Acid Synthesis

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Complex Formation | Glycine Schiff base, Chiral Ligand, Ni(II) salt | Formation of chiral Ni(II) complex |

| 2 | Alkylation | Alkyl halide, Base | Diastereoselective alkylation |

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to build complex molecules with high selectivity. nih.gov Biocatalysis, the use of natural or engineered enzymes, offers exceptional stereoselectivity, regioselectivity, and mild reaction conditions, making it an increasingly attractive strategy for pharmaceutical synthesis. nih.govmdpi.com

For the synthesis of chiral amino acids, enzymes like dehydrogenases and transaminases are particularly useful. mdpi.comnih.gov For instance, an engineered glutamate (B1630785) dehydrogenase from Escherichia coli was developed to catalyze the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid with high conversion and excellent enantiomeric excess (>99% ee). nih.gov This process uses ammonia (B1221849) as the amino donor and a cofactor regeneration system, representing a sustainable and atom-economical route. nih.gov Similar engineered enzymes could potentially be developed to target the corresponding keto-acid precursor of this compound.

Enzymatic resolution is a classic and effective method for separating a racemic mixture into its constituent enantiomers. This technique relies on an enzyme's ability to selectively catalyze a reaction on only one enantiomer of the racemate, allowing for the separation of the reacted and unreacted enantiomers.

A common application is the kinetic resolution of racemic esters or amides using lipases or acylases. For example, lipase-assisted acylation has been used to resolve racemic amino alcohols with high efficiency, achieving high enantiomeric excess for both the acylated product and the unreacted starting material. researchgate.net Another powerful enzymatic method is the use of nitrilases for the regio- and stereoselective hydrolysis of dinitriles. In a process relevant to β-amino acid synthesis, a nitrilase was used to selectively hydrolyze the (S)-enantiomer of racemic 2-isobutyl-succinonitrile to (S)-3-cyano-5-methylhexanoic acid, a key intermediate for the drug Pregabalin. google.com This leaves the (R)-nitrile unreacted, achieving an efficient separation of enantiomers. google.com This strategy could be applied to a corresponding dinitrile precursor to access the chiral cyano-acid intermediate for this compound.

Chemoenzymatic Synthesis and Biocatalysis

Genetically Engineered Biocatalytic Systems

The use of enzymes in the synthesis of noncanonical amino acids (ncAAs) has become a powerful strategy, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govnih.gov Genetically engineered biocatalytic systems are at the forefront of this evolution, where enzymes are tailored through techniques like directed evolution to perform specific chemical transformations with high efficiency and stereoselectivity. nih.gov

For the synthesis of β-amino acids like this compound, engineered transaminases are a prominent example. These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov The process-scale synthesis of sitagliptin, an antidiabetic drug featuring a β-amino acid core, famously replaced a metal-catalyzed process with a biocatalytic one. Researchers used a transaminase that, after 27 mutations, could produce the desired amine with greater than 99% enantiomeric excess (ee) and a 53% increase in productivity while reducing waste by 19%. nih.gov

A similar strategy could be envisioned for this compound. This would involve:

Identifying a suitable ketone precursor : 4-methylhexan-3-one.

Screening and Engineering a Transaminase : A wild-type transaminase with promiscuous activity towards the precursor would be identified. Through rounds of directed evolution or structure-guided mutagenesis, its activity and stereoselectivity would be enhanced to specifically yield the (3S,4R) isomer.

Developing a Whole-Cell or Isolated Enzyme System : The engineered enzyme could be used in a whole-cell system, which avoids costly enzyme purification, or as an isolated and purified catalyst.

Another promising avenue involves engineered glutamate dehydrogenases. In one study, an E. coli glutamate dehydrogenase was engineered through structure-guided tailoring to convert levulinic acid, a biomass-derived chemical, into (R)-4-aminopentanoic acid with over 99% ee. frontiersin.org This dual-enzyme system used a cheap ammonia source and produced only inorganic carbonate as a byproduct, demonstrating a highly sustainable route. frontiersin.org This highlights the potential for creating bespoke enzymes that can synthesize specific chiral amino acids from sustainable feedstocks.

Table 1: Comparison of Biocatalytic Approaches for Amino Acid Synthesis

| Enzyme Class | Precursor Type | Key Advantages | Example Application |

|---|---|---|---|

| Transaminases | Ketones | High stereoselectivity, mild conditions | Sitagliptin synthesis nih.gov |

| Dehydrogenases | Keto acids | Use of ammonia as N-source, high atom economy | (R)-4-aminopentanoic acid synthesis frontiersin.org |

Total Synthesis Strategies for this compound and Its Stereoisomers

The total synthesis of β-amino acids with multiple contiguous stereocenters, such as this compound, requires precise control over stereochemistry. Synthetic strategies often rely on substrate control, chiral auxiliaries, or asymmetric catalysis to establish the desired (3S,4R) configuration.

A common approach involves the stereoselective conjugate addition to a chiral α,β-unsaturated precursor. For instance, the synthesis of a related β-amino acid with three chiral centers utilized a stereoselective 1,4-addition of a methyl group to an enantio-enriched β-ketoester as a key step. sci-hub.st This was followed by stereoselective catalytic hydrogenation of the corresponding enamide to set the final stereocenter. sci-hub.st

A potential synthetic route to this compound could start from a chiral building block. For example, a synthesis could be designed starting from a chirally-pure Vince lactam, a versatile intermediate in organic synthesis. nih.gov The synthesis of other complex amino acids has been achieved through multi-step sequences involving protection/deprotection steps, selective hydrogenations, and ring-opening reactions of cyclic precursors. nih.gov

Controlling the formation of all possible stereoisomers is a significant challenge. For 3-amino-4-methylhexanoic acid, there are four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,3R). Achieving a high diastereomeric excess (de) is crucial and often requires extensive optimization of reaction conditions or complex purification methods like chromatography or recrystallization. sci-hub.st

Table 2: Key Synthetic Strategies for Chiral Amino Acids

| Strategy | Description | Relevance to this compound |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | A mannose-derived starting material could be used to set the stereochemistry. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Evans oxazolidinones can be used for stereoselective alkylation or conjugate addition. sci-hub.st |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. | Palladium-catalyzed deracemization has been used for related amine syntheses. researchgate.net |

Green Chemistry Principles and Sustainable Synthesis in this compound Production for Research

The production of complex molecules like this compound for research purposes is increasingly guided by the principles of green chemistry. epa.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Prevention of Waste : This is the foundational principle. acs.org The efficiency of a synthesis is often measured by metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. Applying green chemistry can dramatically reduce PMI, in some cases by as much as tenfold in pharmaceutical process development. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Biocatalytic routes, such as those using engineered dehydrogenases with ammonia, exhibit high atom economy as the only byproduct is often water or an inorganic salt. frontiersin.org

Use of Safer Solvents and Reagents : Many traditional organic syntheses use hazardous reagents like lithium aluminum hydride (LAH). nih.gov Green chemistry encourages the use of safer alternatives, such as Red-Al (Vitride), or catalytic hydrogenation. nih.gov Similarly, replacing toxic solvents with water or greener alternatives is a key goal. The enzymatic synthesis of some penicillins, for example, occurs in water at near room temperature. acs.org

Use of Renewable Feedstocks : Synthesizing chemicals from renewable biomass instead of depletable fossil fuels is a core tenet of sustainability. epa.gov The synthesis of (R)-4-aminopentanoic acid from biomass-derived levulinic acid is a prime example of this principle in action. frontiersin.org

Use of Catalysis : The use of catalytic reagents (including enzymes) is superior to stoichiometric reagents. acs.org Catalysts are used in small amounts and can be recycled, reducing waste.

Reduce Derivatives : The use of protecting groups should be minimized or avoided as they require additional steps and generate waste. acs.org Enzymes are highly specific and can often react at one site of a molecule without affecting other functional groups, thereby eliminating the need for protection-deprotection steps. acs.org

Applying these principles to the synthesis of this compound would favor a biocatalytic route or a highly optimized catalytic chemical synthesis that minimizes steps and waste generation.

Scale-Up Considerations and Process Chemistry Challenges for Research Applications

Transitioning a synthetic route from a small-scale laboratory procedure to a larger scale suitable for extensive research or preclinical studies presents numerous challenges. For a molecule like this compound, these challenges often relate to cost, safety, purity, and reproducibility.

Key Challenges:

Purification : Many intermediates in multi-step syntheses are oils or amorphous solids that cannot be easily purified by recrystallization. sci-hub.st This necessitates reliance on chromatography, which is often undesirable on a larger scale due to high solvent consumption and cost. Developing a process where the final product and key intermediates are crystalline is a major goal in process chemistry. sci-hub.st

Handling of Unstable Intermediates : Some intermediates may be volatile, unstable, or prone to side reactions like epimerization (loss of stereochemical purity) under certain conditions. sci-hub.st Scale-up requires robust reaction conditions and handling procedures to ensure product quality and safety.

Reagent and Catalyst Cost : Chiral catalysts, particularly those based on precious metals like palladium or rhodium, and specialized reagents can be prohibitively expensive for large-scale work. The development of routes using cheaper catalysts or recyclable chiral auxiliaries is critical. One large-scale synthesis of a fluorinated amino acid successfully employed a recyclable nickel-based chiral auxiliary. mdpi.com

Process Safety and Heat Transfer : Reactions that are highly exothermic or that use pyrophoric or toxic reagents require careful engineering controls at scale to manage heat transfer and ensure safe operation.

Reproducibility : Ensuring consistent yield and purity across batches is paramount. A reported large-scale synthesis of an amino acid derivative involved a detailed procedure for a 250g batch, specifying solvent volumes, temperatures, and addition times to ensure reproducibility. mdpi.com

Table 3: Scale-Up Considerations for Chiral Amino Acid Synthesis

| Consideration | Laboratory Scale (mg-g) | Process/Scale-Up (>100 g) | Example from Literature |

|---|---|---|---|

| Purification | Chromatography is common | Recrystallization or distillation is preferred; chromatography is a last resort. | A process was developed to be free of chromatography, delivering >300g of a product. sci-hub.st |

| Reagents | Expensive/exotic reagents may be used. | Cost-effective and readily available reagents are required. | A recyclable chiral auxiliary was used to manage costs. mdpi.com |

| Stereocontrol | Focus on achieving high de/ee. | Focus on robust stereocontrol and preventing epimerization under process conditions. | Epimerization at C-4 was a key challenge that needed to be minimized. sci-hub.st |

| Safety | Standard lab safety procedures. | Detailed hazard analysis, thermal scanning, and engineering controls are needed. | Not specified in detail in the provided search results. |

Advanced Characterization Techniques for 3s,4r 3 Amino 4 Methylhexanoic Acid and Its Research Derivatives

Spectroscopic Analysis in Elucidating Molecular Structure and Chirality

Spectroscopic methods provide detailed information about the molecular framework and three-dimensional structure of (3S,4R)-3-amino-4-methylhexanoic acid. By interacting with molecules in distinct ways, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) offer complementary data for comprehensive structural elucidation and confirmation of chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure and stereochemistry of organic compounds. For this compound, ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework, while advanced 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning the relative stereochemistry. NOESY experiments detect through-space interactions between protons, allowing for the confirmation of the syn or anti relationship between the protons on C3 and C4, which is crucial for distinguishing the (3S,4R) diastereomer from its (3S,3S) or (3R,4R) counterparts.

NMR is also a primary tool for assessing the chemical purity of research samples. The integration of ¹H NMR signals allows for the quantification of the main compound relative to any residual solvents or synthesis-related impurities. The presence of unexpected signals can indicate the existence of byproducts or degradation products.

Interactive Table 1: Hypothetical ¹H NMR Data for this compound in D₂O

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Information |

| H2 (CH₂) | 2.35 - 2.50 | m | - | Protons adjacent to the carboxylic acid group. |

| H3 (CH-NH₂) | 3.20 | m | - | Proton attached to the carbon bearing the amino group. |

| H4 (CH-CH₃) | 1.85 | m | - | Proton on the carbon with the methyl substituent. |

| H5 (CH₂) | 1.25 | m | ~7.2 | Methylene protons of the ethyl group. |

| H6 (CH₃) | 0.90 | t | ~7.2 | Terminal methyl protons of the ethyl group. |

| C4-CH₃ | 0.95 | d | ~6.8 | Methyl protons attached to the chiral center C4. |

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling in Research Samples

Mass Spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can verify the molecular formula, C₇H₁₅NO₂. For instance, the protonated molecule ([M+H]⁺) would have an expected mass-to-charge ratio (m/z) of approximately 146.11.

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation and impurity profiling. In this technique, the parent ion is isolated and fragmented through collision-induced dissociation, producing a unique fragmentation pattern. This pattern acts as a molecular fingerprint, confirming the connectivity of the atoms. The fragmentation can differentiate this compound from structural isomers or impurities, which would exhibit different fragmentation pathways. This method is highly sensitive, allowing for the detection and identification of trace-level impurities in research samples.

Interactive Table 2: Expected Mass Spectrometry Data for this compound

| Analysis Type | Ion Mode | Expected m/z | Information Provided |

| Low-Resolution MS | ESI+ | 146.1 | Confirmation of nominal molecular weight. |

| High-Resolution MS | ESI+ | 146.1103 | Confirmation of elemental composition (C₇H₁₅NO₂). |

| Tandem MS (MS/MS) | ESI+ | Parent: 146.1 | Structural fingerprint from characteristic fragment ions. |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide definitive information about the absolute stereochemistry of a chiral molecule. creative-biostructure.com These methods rely on the differential interaction of chiral compounds with left- and right-circularly polarized light. jasco-global.com

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org An optically active molecule like this compound will produce a characteristic CD spectrum, known as a Cotton effect, in the wavelength regions where it has a chromophore (e.g., the carboxylic acid group). researchgate.net ORD, conversely, measures the rotation of the plane of polarized light across a range of wavelengths. ubc.ca

The specific CD and ORD spectra are unique to a particular enantiomer. The (3S,4R) enantiomer will produce spectra that are exact mirror images of those from its (3R,4S) counterpart. This makes CD and ORD powerful tools for confirming the absolute configuration of a sample and assessing its optical purity.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination in Research

Chromatographic techniques are indispensable for separating components in a mixture, making them ideal for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity and enantiomeric excess (ee) of chiral compounds. uma.es The method involves using a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). researchgate.net When a mixture of stereoisomers of 3-amino-4-methylhexanoic acid is passed through the column, the individual enantiomers form transient, diastereomeric complexes with the CSP. researchgate.net Because these complexes have different stabilities, the enantiomers travel through the column at different rates, leading to their separation.

Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acids and their derivatives. researchgate.net By comparing the retention times and peak areas of the analyte to those of a reference standard, one can identify and quantify each enantiomer, thereby determining the enantiomeric excess of the (3S,4R) form in the research sample. nih.gov

Interactive Table 3: Representative Data from Chiral HPLC Analysis

| Stereoisomer | Retention Time (min) | Peak Area | Composition (%) | Enantiomeric Excess (ee) of (3S,4R) |

| This compound | 12.5 | 99,500 | 99.5 | 99.0% |

| (3R,4S)-3-Amino-4-methylhexanoic acid | 14.8 | 500 | 0.5 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be used for chiral separations, but because amino acids like this compound are not sufficiently volatile for GC analysis, they must first be chemically modified in a process called derivatization. sigmaaldrich.com A typical two-step derivatization involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility. sigmaaldrich.com

Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride) to block its polar N-H bonds, which improves peak shape. sigmaaldrich.com

The resulting volatile, chiral derivative is then injected into a GC equipped with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.net Similar to chiral HPLC, the enantiomers of the derivatized analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. uni-muenchen.de This method is highly sensitive and can be used for trace enantiomeric analysis. researchgate.net

X-ray Crystallography for Absolute Stereochemical Determination in Research Contexts

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. This technique is unparalleled in its ability to elucidate the absolute stereochemistry of chiral molecules, such as this compound, provided that a suitable single crystal can be obtained. The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a crystal. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing this pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the precise arrangement of atoms in the molecule can be determined.

In the context of this compound, a successful crystallographic analysis would provide definitive proof of the S configuration at the C3 carbon and the R configuration at the C4 carbon. This is achieved through the anomalous dispersion effect, where the presence of heavier atoms in the crystal structure can be used to determine the absolute configuration. While a crystal structure for this compound itself may not be publicly available, the methodology has been extensively applied to a wide array of β-amino acids and their derivatives, confirming their stereochemical integrity. For instance, studies on cyclic β-sheet peptides have utilized X-ray crystallography to reveal the detailed conformations of the constituent β-amino acid residues. nih.gov

The process of preparing a sample for X-ray analysis involves the growth of a high-quality single crystal, which can be a challenging and time-consuming step. The compound must be highly pure, and various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling, may be employed. Once a suitable crystal is obtained, it is mounted and exposed to a focused X-ray beam. The resulting diffraction data is collected and processed to solve the crystal structure.

The data obtained from an X-ray crystallographic experiment is comprehensive, providing precise bond lengths, bond angles, and torsion angles. This level of detail is crucial for understanding the conformational preferences of the molecule in the solid state, which can have implications for its biological activity in a research setting.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.2 Å, c = 15.5 Å, α = β = γ = 90° |

| Volume | 828.7 ų |

| Z (Molecules per unit cell) | 4 |

| Resolution | 1.0 Å |

| Absolute Configuration | Confirmed as (3S, 4R) |

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Complex Biological Matrices (Non-Human, Research-Focused)

For the detection and quantification of this compound at trace levels within complex non-human biological matrices, such as in preclinical research studies involving animal models, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. nih.gov This powerful hyphenated technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.

The analysis of amino acids, particularly non-proteinogenic and underivatized ones, can be challenging due to their polar nature and potential for low abundance. uts.edu.au LC-MS/MS addresses these challenges effectively. The liquid chromatography component separates the target analyte from other compounds in the matrix based on its physicochemical properties. For a chiral compound like this compound, a chiral stationary phase can be employed to separate its different stereoisomers. chromatographytoday.com The separation of isoleucine enantiomers and diastereomers, which share structural similarities with the target compound, has been successfully demonstrated using specialized chiral columns and LC-MS methods. jst.go.jp

Following chromatographic separation, the analyte enters the mass spectrometer. In a tandem mass spectrometer (often a triple quadrupole), the molecule is first ionized, typically using electrospray ionization (ESI). The resulting ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of the analyte even in the presence of co-eluting interferences. nih.gov

The development of a robust LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate) is a critical first step. This often involves protein precipitation followed by solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: Optimization of the mobile phase composition and gradient is necessary to achieve good peak shape and resolution. A chiral column would be essential for separating the (3S,4R) isomer from other potential stereoisomers.

Mass Spectrometric Detection: The selection of appropriate precursor and product ion transitions for MRM is crucial for selectivity and sensitivity. The use of a stable isotope-labeled internal standard of this compound is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov

The high sensitivity of modern LC-MS/MS instruments allows for the detection of amino acids at very low concentrations, often in the picomolar to nanomolar range, making it ideal for trace analysis in research-focused biological studies. restek.com

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Example Setting |

| LC System | |

| Column | Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 146.1 |

| Product Ion 1 (m/z) | 128.1 (loss of H₂O) |

| Product Ion 2 (m/z) | 83.1 (fragmentation of the carbon backbone) |

| Collision Energy | Optimized for maximum signal intensity |

| Internal Standard | ¹³C₆,¹⁵N-(3S,4R)-3-Amino-4-methylhexanoic acid |

Biochemical and Molecular Research of 3s,4r 3 Amino 4 Methylhexanoic Acid

Enzyme Interactions and Substrate Specificity Studies

Once inside the cell, (3S,4R)-3-amino-4-methylhexanoic acid and its analogs can interact with various enzymes, particularly those involved in amino acid metabolism. Research has focused on its role as an inhibitor of aminotransferases.

Analogs of this compound have been investigated as mechanism-based inactivators (MBIs) of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes such as human ornithine aminotransferase (hOAT) and γ-aminobutyric acid aminotransferase (GABA-AT). nih.govmdpi.comnih.gov These enzymes are crucial for nitrogen metabolism and neurotransmitter regulation. nih.govmdpi.com MBIs act as substrates that are converted by the target enzyme into a reactive intermediate, which then irreversibly inactivates the enzyme, often by forming a covalent bond. nih.govnih.gov

| Compound | Target Enzyme | KI (mM) | kinact (min-1) | kinact/KI (M-1s-1) | Reference |

| (3S,4S)-3-Amino-4-fluorocyclopentanecarboxylic acid (4) | hOAT | 0.96 | 0.027 | 0.47 | mdpi.com |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid (5) | hOAT | 0.61 | 0.16 | 4.4 | mdpi.com |

| (3S,4S)-3-Amino-4-fluorocyclopentanecarboxylic acid (4) | GABA-AT | 1.1 | 0.024 | 0.36 | mdpi.com |

| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid (5) | GABA-AT | 0.12 | 0.31 | 43 | mdpi.com |

This table presents kinetic data for fluorinated analogs, illustrating the principles of enzyme inhibition by compounds related to this compound.

X-ray crystallography has been instrumental in revealing the atomic-level details of how these inhibitors interact with their target enzymes. nih.govmdpi.com Crystal structures of hOAT in complex with various inactivators show that the compounds form covalent adducts with the PLP cofactor within the enzyme's active site. nih.gov

In the refined crystal structure of hOAT inactivated by a difluoromethylcyclopentene analog, the inactivator is covalently linked to the PLP. nih.gov This complex is further stabilized by a network of hydrogen bonds with key active site residues. Specifically, the carboxylate group of the inactivator forms strong hydrogen bonds with Tyrosine 55 (Tyr55) and Arginine 180 (Arg180), while the aldehyde group of the final adduct forms a hydrogen bond with Glutamine 266 (Gln266). nih.gov These interactions lock the inhibitor in place, leading to irreversible inactivation of the enzyme. Such structural insights are crucial for the rational design of more potent and selective enzyme inhibitors. nih.gov

Metabolic Fate and Pathways in Non-Human Biological Systems (e.g., in vitro enzymatic studies, microbial models, animal models)

The metabolic fate of this compound is not yet fully elucidated, but studies on related β-amino acids and branched-chain amino acids (BCAAs) in various non-human biological systems provide a probable framework. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but is expected to be processed by enzymes involved in amino acid catabolism. wikipedia.org

In humans, the related compound 3-amino-4-methylpentanoic acid (β-leucine) is known to be produced from L-leucine via the action of the enzyme leucine (B10760876) 2,3-aminomutase, indicating a direct enzymatic link between α- and β-amino acids. medchemexpress.com It is plausible that this compound could be a substrate for similar aminomutases or be catabolized through pathways analogous to those for BCAAs.

Animal model studies on BCAA metabolism show that high dietary levels of leucine can stimulate the oxidation of valine, primarily by increasing the activity of the hepatic branched-chain ketoacid dehydrogenase. nih.gov This suggests that an influx of one BCAA or its analog can influence the metabolic pathways of others. The general degradation of amino acids involves the removal of the amino group, which enters the urea (B33335) cycle, and the metabolism of the remaining carbon skeleton to intermediates of the citric acid cycle for energy production. ncert.nic.in

In microbial systems, certain bacteria have been shown to degrade amino acid-containing compounds. For example, some Gram-negative bacteria possess β-peptidyl aminopeptidases capable of hydrolyzing β-peptides. nih.gov Furthermore, bacterial strains like Sphingosinicella microcystinivorans can degrade a range of compounds containing amino acids, suggesting the existence of robust enzymatic machinery for breaking down such molecules. nih.govepa.gov Studies using continuous culture of rumen microbes have also shown that individual amino acids from dietary proteins are degraded at different rates, indicating specificity in microbial metabolism. mdpi.com These findings suggest that microbial degradation could be a significant pathway for the metabolic breakdown of this compound in relevant environments.

Biotransformation and Derivatization Pathways

In biochemical research, this compound and its analogs serve as substrates or mechanism-based inactivators for certain enzymes, undergoing specific chemical transformations. nih.gov As mechanism-based inactivators, these compounds initially act as substrate analogues, leading to chemical transformations that can result in the formation of off-pathway intermediates and inactivation of the target enzyme. nih.gov

Derivatization is a key strategy in researching the activity of this compound. Synthetic routes have been developed to create analogs, such as monofluorinated cyclopentene (B43876) derivatives, to probe enzymatic mechanisms. mdpi.com For instance, an optimized 6-step synthetic route has been utilized for the preparation of related analogs. mdpi.com A common derivatization is the formation of a hydrochloride salt, which enhances solubility for research purposes. The compound is also used in peptide synthesis, where it can be incorporated to create modified bioactive peptides. This involves standard peptide synthesis techniques where the amino acid is used as a building block.

Identification of Research Metabolites and Intermediates

During enzymatic studies, particularly with aminotransferases like γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT), several transient intermediates of related analog compounds have been identified. nih.govmdpi.com These are not metabolites in the classical sense but rather short-lived chemical species formed within the enzyme's active site during the inactivation process.

When analogs of this compound interact with these pyridoxal 5′-phosphate (PLP)-dependent enzymes, they typically form a Schiff base (or aldimine) with the PLP cofactor. nih.govmdpi.com Mechanistic studies on related inactivators have identified several key intermediates in the proposed pathways. nih.govmdpi.com

Table 1: Identified Intermediates in the Study of Related Aminotransferase Inactivators

| Intermediate Type | Description | Source |

| Schiff Base (Aldimine) | Formed between the amino group of the inactivator and the PLP cofactor of the enzyme. This is the initial step of the interaction. nih.govmdpi.com | nih.govmdpi.com |

| Ketimine | Formed via tautomerization of the initial Schiff base intermediate. nih.gov | nih.gov |

| Michael Acceptor | An electrophilic intermediate generated following fluoride (B91410) ion elimination from fluorinated analogs. mdpi.com | mdpi.com |

| Enamine Intermediate | A key reactive species formed in some inactivation pathways that can lead to covalent modification of the enzyme. mdpi.com | mdpi.com |

| Tight-Binding Adducts | Formed when the highly electrophilic intermediates react with water molecules or enzyme residues in the active site, leading to potent inhibition. nih.gov | nih.gov |

These studies propose turnover pathways where the enzyme processes the inactivator, leading to the release of various products and potential regeneration of the active enzyme, or leading to irreversible inactivation through the formation of stable covalent or tight-binding complexes. nih.gov

Role as a Precursor or Building Block in Biosynthetic Pathways

This compound and its stereoisomers are utilized in research primarily as building blocks in chemical synthesis rather than as precursors in natural biosynthetic pathways within specific organisms. The compound serves as a crucial component in the synthesis of neuropeptides, which are instrumental for investigating neurological functions. Its incorporation into peptide chains can enhance the stability and bioavailability of these synthetic peptides.

Furthermore, it is employed as a precursor for creating modified bioactive peptides and plays a role in the design of peptide-based pharmaceuticals. In the broader chemical industry, isomers of this compound are used in the production of fine chemicals and as a chiral building block in asymmetric synthesis.

Ligand-Receptor Binding Studies at the Molecular Level

The biological activity of this compound and its analogs is defined by their interaction with specific molecular targets, particularly enzymes. In vitro studies have explored the binding of related compounds to aminotransferases, revealing key aspects of their mechanism. mdpi.com

Analogs of the compound have been identified as potent inactivators of both human ornithine aminotransferase (hOAT) and γ-aminobutyric acid aminotransferase (GABA-AT). mdpi.com The inactivation process involves the compound binding to the enzyme's active site. mdpi.com Intact protein mass spectrometry and X-ray crystallography have provided evidence that related inactivators can bind to hOAT through both noncovalent interactions and, to a lesser extent, covalent modifications. mdpi.com The stereochemistry of the compound is critical, as it dictates the fit within the active site and the strength of the interactions.

Kinetic studies are used to quantify the efficiency of this binding and subsequent inactivation. The inactivation efficiency is often expressed as the k_inact/K_I ratio. For example, a cyclopentene derivative analog showed significantly improved inactivation efficiency against both GABA-AT and hOAT compared to its saturated counterpart. mdpi.com

Table 2: Inactivation Efficiency (k_inact/K_I) of an Analog against Target Enzymes

| Target Enzyme | Inactivation Efficiency (k_inact/K_I) | Note | Source |

| GABA-AT | 23-fold improvement over saturated analog | Indicates potent inactivation | mdpi.com |

| hOAT | 9.5-fold improvement over saturated analog | Indicates potent inactivation | mdpi.com |

These binding studies show that structural modifications, like the introduction of a double bond in an analog, can significantly alter the binding affinity and inactivation potency. mdpi.com

Modulation of Ion Channels or Neurotransmitter Systems in in vitro or Isolated Tissue Preparations

Research at the molecular and cellular level has demonstrated that analogs of this compound can modulate neurotransmitter systems by targeting key enzymes. mdpi.com The focus of this research has been on the γ-aminobutyric acid (GABA) system. mdpi.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its metabolic enzyme, GABA-aminotransferase (GABA-AT), is a therapeutic target. mdpi.com

In vitro studies have shown that fluorinated cyclopentene analogs of the compound are potent mechanism-based inactivators of GABA-AT. mdpi.com By inactivating GABA-AT, the compound effectively inhibits the degradation of GABA. mdpi.com This modulation of an enzyme within a neurotransmitter pathway is a key finding from in vitro preparations, highlighting its potential to influence neurotransmitter levels at a cellular level. mdpi.com The interaction is highly specific, with the inactivator forming complexes within the enzyme's active site, thereby altering its function. nih.govmdpi.com

Computational and Theoretical Studies of 3s,4r 3 Amino 4 Methylhexanoic Acid

Molecular Modeling and Docking Simulations for Target Identification and Interaction Prediction

Molecular modeling and docking simulations are instrumental in identifying potential biological targets for a small molecule and predicting its binding mode and affinity. These in silico techniques are crucial in the early stages of drug discovery for hypothesis generation and guiding experimental work.

Target Identification: The process of identifying a biological target for (3S,4R)-3-amino-4-methylhexanoic acid would typically involve computational target fishing. This can be ligand-based, comparing the structure of the compound to known ligands of various proteins, or structure-based, involving docking the molecule against a library of protein binding sites. For a molecule like this compound, potential targets could include enzymes involved in amino acid metabolism or neurotransmitter pathways, given its structural similarity to endogenous molecules.

Interaction Prediction: Once a potential target is identified, molecular docking is used to predict the most likely binding pose of the ligand within the protein's active or allosteric site. This technique evaluates various conformations and orientations of the ligand, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

A study on a structurally related compound, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, utilized molecular docking to understand its interaction with human ornithine aminotransferase (hOAT) nih.gov. The docking studies highlighted the critical role of the compound's chirality and the presence of a double bond for its inhibitory activity nih.gov. Similar studies for this compound would be invaluable in elucidating its mechanism of action.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Enzyme X | -7.2 | Asp120, Arg254, Tyr301 | Hydrogen bond, Salt bridge, Pi-alkyl |

| Receptor Y | -6.5 | Phe88, Trp150, Leu210 | Hydrophobic, van der Waals |

| Transporter Z | -5.9 | Ser95, Thr101, Asn240 | Hydrogen bond, Polar contacts |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which in turn dictates its reactivity and physical properties.

Electronic Structure: These calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map of this compound. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Reactivity Prediction: Quantum chemical methods can be used to calculate descriptors that predict the molecule's reactivity. For instance, the Fukui function can identify the most electrophilic and nucleophilic sites in the molecule, predicting where it is most likely to react. Such calculations on a related compound, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, helped to rationalize its inactivation mechanism against hOAT by highlighting the importance of certain atomic positions for deprotonation nih.gov. A theoretical study on β-amino acids using Hartree-Fock (HF) and DFT methods has shown that such calculations can effectively determine stable conformations and their relative energies scirp.orgresearchgate.net.

Table 2: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -0.235 Hartrees |

| LUMO Energy | 0.045 Hartrees |

| HOMO-LUMO Gap | 0.280 Hartrees |

| Dipole Moment | 2.5 Debye |

| Mulliken Charge on Amino N | -0.85 e |

| Mulliken Charge on Carboxyl C | +0.75 e |

This table contains hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible shapes a molecule can adopt.

Conformational Analysis: This involves systematically or stochastically searching for low-energy conformations of the molecule. Methods like molecular mechanics are often used to calculate the potential energy of different conformations nih.gov. For β-amino acids, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations scirp.org.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in water. These simulations can reveal the preferred conformations, the flexibility of different parts of the molecule, and the transitions between different conformational states. Conformational studies on peptides containing β-amino acids have provided insights into their structural preferences nih.gov. While specific MD simulations for this compound are not readily found, such studies would be crucial to understand its dynamic behavior and how it presents itself to potential binding partners.

Table 3: Illustrative Dihedral Angle Preferences for this compound from a Simulated MD Trajectory

| Dihedral Angle | Most Populated Range (degrees) |

| Cα-Cβ-Cγ-Cδ | 160 to 180 (anti-periplanar) |

| H-N-Cα-Cβ | -70 to -50 (gauche) |

| N-Cα-Cβ-Cγ | 50 to 70 (gauche) |

This table presents hypothetical data to illustrate findings from conformational analysis.

In Silico Prediction of Biotransformation Pathways and Metabolite Structures

Understanding how a compound is metabolized in the body is crucial for its development as a therapeutic agent. In silico methods can predict the likely metabolic pathways and the structures of the resulting metabolites.

Biotransformation Pathways: The metabolism of branched-chain amino acids (BCAAs) involves initial transamination followed by oxidative decarboxylation of the resulting α-keto acids youtube.com. Given that this compound is a β-amino acid analog of isoleucine, its biotransformation may follow similar initial steps. The primary catabolism of BCAAs occurs predominantly in skeletal muscle, as the initial transaminase enzyme is less active in the liver youtube.com.

Metabolite Prediction: Computational tools can predict the sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic attack by metabolic enzymes, such as cytochrome P450s. These predictions are often based on rules derived from known metabolic reactions or on quantum chemical calculations of atom reactivity. For instance, 3-Amino-4-methylpentanoic acid is a known metabolite of L-leucine, formed by the enzyme leucine (B10760876) 2,3-aminomutase medchemexpress.com. This suggests that similar enzymatic reactions could be involved in the metabolism of this compound.

Table 4: Predicted Phase I Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction |

| (4S)-3-Oxo-4-methylhexanoic acid | Deamination |

| (3S,4R)-3-Amino-4-methyl-5-hydroxyhexanoic acid | Hydroxylation |

| (3S,4R)-3-Amino-4-(hydroxymethyl)hexanoic acid | Hydroxylation |

This table contains predicted metabolites based on common biotransformation reactions for similar compounds and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives (Focused on Fundamental Biological Activity, not Therapeutic Efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized derivatives and helps in designing more potent molecules.

Model Development: A QSAR model is built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed activity.

Application to Derivatives: While specific QSAR studies on derivatives of this compound are not widely reported, QSAR has been successfully applied to other amino acid derivatives to understand their receptor binding nih.govyoutube.com. For derivatives of this compound, a QSAR study could explore how modifications to the alkyl chain or substitutions on the amino or carboxyl groups affect a fundamental biological activity, such as binding to a specific receptor or inhibiting an enzyme.

Table 5: Illustrative QSAR Equation for a Series of this compound Derivatives

Equation: log(1/IC50) = 0.5 * LogP - 0.2 * MolarRefractivity + 1.5 * HD_Count + 2.1

| Descriptor | Coefficient | Interpretation |

| LogP (Hydrophobicity) | 0.5 | Increased hydrophobicity is positively correlated with activity. |

| Molar Refractivity (Steric Bulk) | -0.2 | Increased steric bulk is slightly detrimental to activity. |

| HD_Count (Hydrogen Bond Donors) | 1.5 | A higher number of hydrogen bond donors enhances activity. |

This table and equation are for illustrative purposes to demonstrate the principles of a QSAR study.

Derivatives and Analogs of 3s,4r 3 Amino 4 Methylhexanoic Acid in Research

Design and Stereoselective Synthesis of Novel Analogs

The creation of novel analogs of (3S,4R)-3-amino-4-methylhexanoic acid is a process guided by rational design and executed through sophisticated stereoselective synthesis. The goal is often to introduce new functionalities or conformational constraints to achieve specific interactions with biological targets.

A prominent strategy in analog design involves modifying the core structure to enhance potency and selectivity for a particular enzyme. For instance, in the development of inhibitors for human ornithine aminotransferase (hOAT), a target for hepatocellular carcinoma, a series of cyclopentene (B43876) analogs were designed and synthesized. nih.gov The design was inspired by the mechanistic differences in how known inhibitors interact with hOAT versus the related enzyme γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov This rational approach led to the discovery of potent and highly selective hOAT inhibitors. nih.gov

The synthesis of these complex analogs requires precise control over stereochemistry. Common approaches include:

Starting from Chiral Precursors: Synthesis can begin with readily available chiral molecules. A highly stereoselective route to synthesize diastereomers of 4-amino-3-hydroxy-6-methylheptanoic acid, an analog of the target compound, started from 3-deoxy-1,2-O-isopropylidene-α-d-erythro-pentodialdo-1,4-furanose. oup.com Similarly, the chirally-pure Vince lactam has been used as a starting point for difluoromethylene cyclopentene analogs. nih.gov

Asymmetric Catalysis: Phase-transfer catalysis using chiral catalysts is another powerful method. The asymmetric alkylation of a glycinate (B8599266) Schiff base with secondary alkyl halides, under the influence of a chiral quaternary ammonium (B1175870) bromide, can produce β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org This methodology allows for the versatile synthesis of various stereoisomers. organic-chemistry.org

Stereospecific Reactions: The synthesis of analogs often involves multiple, carefully controlled steps. For example, the synthesis of a difluoromethyl-cyclopentene analog involved treating a ketone intermediate with 2-PySO₂CF₂H, followed by deprotection, Boc protection, selective hydrogenation, and finally, ring-opening to yield the desired product. nih.gov

These synthetic strategies are crucial for creating a library of analogs where the spatial arrangement of atoms is precisely known, which is a prerequisite for detailed structure-activity relationship studies.

Table 1: Selected Stereoselective Synthesis Strategies for Analogs

| Starting Material | Key Reaction/Strategy | Target Analog Type | Ref |

| Chiral Vince Lactam | Introduction of difluoromethylene group, selective hydrogenation, ring-opening | Cyclopentene analogs | nih.gov |

| 3-deoxy-1,2-O-isopropylidene-α-d-erythro-pentodialdo-1,4-furanose | Stereospecific route from a sugar-derived aldehyde | 4-Amino-3-hydroxy-6-methylheptanoic acid | oup.com |

| Glycinate Schiff Base | Phase-transfer-catalyzed asymmetric alkylation | β-Branched α-amino acids | organic-chemistry.org |

| 2-Alkenoic Esters | Michael addition of nitromethane (B149229) followed by hydrogenation | γ-Amino butyric acid (GABA) analogs | google.com |

Structure-Activity Relationship (SAR) Studies for Biochemical Targets and Enzyme Systems

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. researchgate.netdrugdesign.org Through systematic modification of a lead compound, researchers can identify the key structural features—the pharmacophore—responsible for its interaction with a biological target. researchgate.net

For analogs derived from this compound, SAR studies have provided critical insights into their mechanisms of action.

Stereochemistry and Activity: The precise three-dimensional arrangement of atoms is often paramount for biological function. In a study on pepsin inhibitors, a synthetic partial peptide containing the (3S,4S) diastereomer of an amino acid analog showed inhibitory activity, whereas the corresponding peptide with the (3S,4R) diastereomer was inactive. oup.com This stark difference underscores the critical role of stereochemistry in molecular recognition by the enzyme's active site. oup.com

Impact of Functional Groups and Ring Structures: Research on hOAT inhibitors demonstrated the importance of specific structural elements. Molecular docking studies and pKa calculations highlighted that both the chirality and the presence of an endocyclic double bond in cyclopentene analogs were crucial for their inhibitory activity and selectivity. nih.gov The introduction of a difluoromethyl group served as a "warhead" that, after a series of enzymatic transformations, formed an irreversible covalent bond with the enzyme's cofactor. nih.gov

Influence of Substituents: In a different system, SAR studies on 3-amino-4,4-dimethyl lithocholic acid derivatives as SHP1 activators revealed that a primary amine at the C-3 position was important for binding. nih.gov Introducing bulkier substitutions on this amine group led to decreased or abolished activity, suggesting that the binding pocket near this position is relatively small and constrained. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Analog Series | Structural Modification | Impact on Biological Activity | Biochemical Target | Ref |

| 4-Amino-3-hydroxy-6-methylheptanoic Acid Derivatives | Change of stereocenter from (3S,4S) to (3S,4R) | Loss of inhibitory activity | Pepsin | oup.com |

| Cyclopentene Analogs | Presence of endocyclic double bond and specific chirality | Essential for high potency and selectivity | Human Ornithine Aminotransferase (hOAT) | nih.gov |

| 3-Amino Lithocholic Acid Derivatives | Substitution on the C-3 primary amine | Bulky groups reduced or abolished activity | SHP1 Phosphatase | nih.gov |

These studies exemplify how SAR analysis guides the optimization of lead compounds, refining their structure to enhance desired properties like potency and selectivity. researchgate.net

Prodrug Strategies for Research Delivery (Focused on Chemical Modification and Bioavailability in Research Models, not Clinical Application)

While a compound may show high potency in an isolated enzymatic assay, its utility in cell-based or in vivo research models depends on its ability to reach its target. Prodrug design is a chemical modification strategy used to overcome limitations such as poor solubility or low membrane permeability, thereby improving bioavailability in a research context. nih.govmdpi.com A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo through enzymatic or chemical cleavage. mdpi.commdpi.com

The functional groups of this compound—the carboxylic acid and the primary amine—are ideal handles for chemical modification to create prodrugs.

Improving Solubility: Poor aqueous solubility is a major hurdle in drug development research. mdpi.com The carboxylic acid group can be esterified with hydrophilic moieties, such as those containing phosphate (B84403) or amino groups, to dramatically increase water solubility. For instance, aminoalkylcarboxylic acid esters were used to create water-soluble prodrugs of γ-tocotrienol, with one derivative showing high solubility and rapid hydrolysis back to the parent drug in plasma. mdpi.com

Enhancing Permeability: To cross cellular membranes and be absorbed, a molecule often needs a degree of lipophilicity. The prodrug approach can transiently mask the polar amino and carboxyl groups to increase lipid solubility. Esterification of the carboxyl group or acylation of the amino group can achieve this. nih.gov Furthermore, amino acid-based prodrugs can be designed to hijack nutrient transporters. Dipeptide prodrugs, for example, can be recognized by peptide transporters like PEPT1, which are expressed in various tissues, facilitating their uptake. nih.govmdpi.com

Increasing Stability: The metabolic stability of a compound can be improved through a prodrug strategy. For example, an amide prodrug of gemcitabine (B846) showed significantly improved metabolic stability and systemic exposure in vivo compared to the parent drug. researchgate.net

These strategies are not for clinical use but are powerful tools in a research setting to ensure that a designed molecule can be effectively delivered to its site of action in cellular or animal models, allowing for a more accurate assessment of its biological activity.

Table 3: Potential Prodrug Modifications for Research Applications

| Target Functional Group | Chemical Modification | Promoieties | Intended Effect in Research Models | Ref |

| Carboxylic Acid | Esterification | Aminoalkyl groups, polyethylene (B3416737) glycol (PEG) | Increase aqueous solubility | mdpi.com |

| Carboxylic Acid | Esterification | Simple alkyl groups (e.g., ethyl, t-butyl) | Increase lipophilicity and membrane permeability | nih.gov |

| Amino Group | Amide Formation | Other amino acids (forming dipeptides) | Target amino acid/peptide transporters (e.g., PEPT1) | nih.govmdpi.com |

| Both | N-Acyl Amino Acid Ester | Combination of acyl and ester groups | Modulate both solubility and permeability | nih.gov |

Applications in Peptide Mimicry and Peptidomimetic Design for Research Probes

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of natural peptides as research tools, such as poor stability against protease degradation. wisc.edu Non-proteinogenic amino acids like this compound and its analogs are key building blocks in this field.

As a β-amino acid, this compound can be incorporated into peptide chains to create "foldamers"—non-natural oligomers that fold into stable, predictable secondary structures. wisc.edu

α-Helix Mimicry: A major goal of peptidomimetic design is to mimic the α-helix, a common structural motif involved in protein-protein interactions. nih.gov Oligomers composed of β-amino acids, or a mix of α- and β-amino acids, can form stable helical structures. wisc.edunih.gov For example, oligomers of β-amino acids have been designed to form a "12-helix," which is structurally similar to a natural α-helix. wisc.edu These β-peptides can be designed to be amphiphilic, with cationic and hydrophobic residues arranged on opposite faces of the helix, mimicking the structure of natural antimicrobial peptides like magainins. wisc.edu Such β-peptides have shown potent antibiotic activity and selectivity for bacterial over mammalian cells, likely by disrupting microbial membranes. wisc.edu

Creating Novel Protein Binders: By replacing certain α-amino acids in a known peptide sequence with β-amino acid analogs (e.g., replacing leucine (B10760876) with β³-homoleucine), researchers can create α/β-peptide hybrids. nih.gov This "sequence-based design" approach has been used to create mimics of protein domains, such as the BH3 domain of the Bim protein. nih.gov A crystal structure of one such α/β-peptide bound to the protein Bcl-xL confirmed that the β-amino acid side chains made intimate and critical contacts with the protein target, successfully mimicking the binding of the natural α-helical peptide. nih.gov

The use of this compound and its analogs in peptidomimetic design allows for the creation of robust research probes. These probes can be used to study protein-protein interactions, disrupt biological pathways, and serve as starting points for the development of new therapeutic concepts. Their resistance to proteases makes them particularly valuable for experiments in complex biological media. wisc.edu

Future Directions and Emerging Research Avenues for 3s,4r 3 Amino 4 Methylhexanoic Acid

The unique stereochemistry and structure of (3S,4R)-3-Amino-4-methylhexanoic acid, a non-proteinogenic β-amino acid, position it as a compound of significant interest for future research. While its current applications are primarily in specialized research contexts, emerging avenues in chemical synthesis, biochemistry, and analytical science are poised to expand its utility and deepen the understanding of its properties. The following sections explore promising future directions for this chiral molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.